![molecular formula C12H11N5OS B2704172 1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207054-72-5](/img/structure/B2704172.png)
1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
“1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic moiety . The thiazole ring is an important component in the world of chemistry due to its aromatic properties . This compound is likely to have various chemical and biological properties, similar to other compounds containing a thiazole ring .
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have synthesized novel thiazolo[5,4-d]pyrimidines and explored their chemical properties. These compounds serve as precursors for further chemical transformations, showcasing the versatility of thiazole derivatives in organic synthesis (Chattopadhyay et al., 2010). The synthesis of new substituted 1,2,4-triazoles and 1,3,4-thiadiazoles bearing pharmacologically active moieties has revealed their ability to inhibit methylation of tumor DNA, indicating potential applications in cancer research (Hovsepyan et al., 2019).
Biological Activities
Compounds derived from 1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide have been investigated for their antimicrobial properties. A series of novel compounds derived from this chemical structure were synthesized and characterized, showing moderate to good antimicrobial activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Anticancer Potential
The synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have demonstrated novel classes of promising antibacterial agents. Among these, certain compounds displayed significant activity against Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells, suggesting their selective antibacterial activity and potential for further development as therapeutic agents (Palkar et al., 2017).
properties
IUPAC Name |
1-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-7-13-9-5-8(3-4-11(9)19-7)14-12(18)10-6-17(2)16-15-10/h3-6H,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLSNTLAIRLJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CN(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide |
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